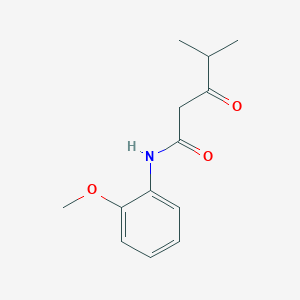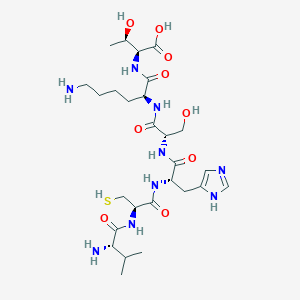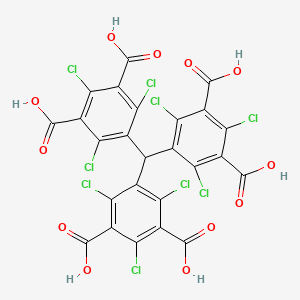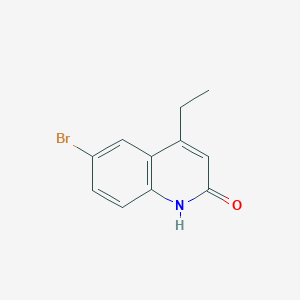
Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo-: is an organic compound with a complex structure that includes a pentanamide backbone substituted with a 2-methoxyphenyl group and a 4-methyl-3-oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- typically involves the reaction of 2-methoxyaniline with 4-methyl-3-oxopentanoic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, derivatives of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
- N-(5-amino-2-methoxyphenyl)pentanamide
- N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
- N-(4-amino-2-methoxyphenyl)pentanamide
Comparison: Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, bioactivity, and applications, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
147434-89-7 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C13H17NO3/c1-9(2)11(15)8-13(16)14-10-6-4-5-7-12(10)17-3/h4-7,9H,8H2,1-3H3,(H,14,16) |
Clé InChI |
RNRAZACYXFTRMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)

![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)





![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

